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Compound of Interest

Compound Name: 3-Methoxypropanoic acid

Cat. No.: B1676782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-methoxypropanoic acid and its

derivatives, including methyl 3-methoxypropanoate, ethyl 3-methoxypropanoate, and 3-

methoxypropanamide. The objective is to offer a comprehensive resource for the identification

and characterization of these compounds through comparative analysis of their Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 3-methoxypropanoic acid and its derivatives.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Compound
Chemical Shift
(δ) [ppm]

Multiplicity Integration Assignment

3-

Methoxypropanoi

c Acid

10.5 - 12.0 br s 1H -COOH

3.70 t, J = 6.0 Hz 2H -OCH₂-

3.38 s 3H -OCH₃

2.65 t, J = 6.0 Hz 2H -CH₂-COOH

Methyl 3-

methoxypropano

ate[1][2]

3.69 s 3H -COOCH₃

3.67 t, J = 6.2 Hz 2H -OCH₂-

3.35 s 3H -OCH₃

2.57 t, J = 6.2 Hz 2H -CH₂-COO-

Ethyl 3-

methoxypropano

ate[3]

4.16 q, J = 7.1 Hz 2H -COOCH₂CH₃

3.66 t, J = 6.3 Hz 2H -OCH₂-

3.36 s 3H -OCH₃

2.57 t, J = 6.3 Hz 2H -CH₂-COO-

1.27 t, J = 7.1 Hz 3H -COOCH₂CH₃

3-

Methoxypropana

mide

6.5 - 7.5 br s 2H -CONH₂

3.62 t, J = 5.8 Hz 2H -OCH₂-

3.35 s 3H -OCH₃

2.40 t, J = 5.8 Hz 2H -CH₂-CONH₂
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¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Compound Chemical Shift (δ) [ppm] Assignment

3-Methoxypropanoic Acid[4] 177.5 -COOH

68.1 -OCH₂-

59.0 -OCH₃

34.5 -CH₂-COOH

Methyl 3-

methoxypropanoate[1][5]
172.5 -COO-

68.0 -OCH₂-

58.9 -OCH₃

51.7 -COOCH₃

34.8 -CH₂-COO-

Ethyl 3-methoxypropanoate 172.1 -COO-

68.2 -OCH₂-

60.6 -COOCH₂CH₃

58.9 -OCH₃

35.2 -CH₂-COO-

14.2 -COOCH₂CH₃

3-Methoxypropanamide 175.0 -CONH₂

69.0 -OCH₂-

58.8 -OCH₃

36.5 -CH₂-CONH₂

IR Spectral Data (ATR)
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Compound Key Absorptions (cm⁻¹) Functional Group

3-Methoxypropanoic Acid[4] 2500-3300 (broad) O-H stretch (carboxylic acid)

1710 C=O stretch (carboxylic acid)

1115 C-O stretch (ether)

Methyl 3-

methoxypropanoate[1][6]
1740 C=O stretch (ester)

1120 C-O stretch (ether)

1195, 1040 C-O stretch (ester)

Ethyl 3-methoxypropanoate[7] 1735 C=O stretch (ester)

1118 C-O stretch (ether)

1180, 1035 C-O stretch (ester)

3-Methoxypropanamide 3350, 3180 N-H stretch (amide)

1660 C=O stretch (amide I)

1630 N-H bend (amide II)

1110 C-O stretch (ether)

Mass Spectrometry Data (Electron Ionization - EI)
Compound Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z]

3-Methoxypropanoic Acid[4] 104 89, 73, 59, 45, 43

Methyl 3-

methoxypropanoate[1]
118 87, 74, 59, 58, 45

Ethyl 3-methoxypropanoate[7] 132 101, 88, 74, 61, 59, 45

3-Methoxypropanamide 103 88, 72, 59, 44

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition

Sample Preparation: Dissolve 5-25 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR

in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[8][9] Transfer the solution to a

clean, dry 5 mm NMR tube.

Instrumentation: Spectra are typically acquired on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

Pulse Program: A standard single-pulse sequence is used.

Acquisition Time: Approximately 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are typically co-added to improve the signal-to-noise ratio.

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at

7.26 ppm.

¹³C NMR Parameters:

Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to obtain

a spectrum with singlet peaks for each carbon.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required.

Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16

ppm.[10]
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Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier

transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) IR Spectra Acquisition

Sample Preparation: For liquid samples, a single drop of the neat liquid is placed directly

onto the ATR crystal (e.g., diamond).[11]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Data Acquisition:

Background Spectrum: A background spectrum of the clean, empty ATR crystal is

recorded first and automatically subtracted from the sample spectrum.

Sample Spectrum: The spectrum of the sample is then recorded.

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

Data Processing: The resulting spectrum is presented as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectra Acquisition

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of

the analyte in a volatile solvent (e.g., dichloromethane or methanol) is injected.

Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode is used.
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small

organic molecule like 3-methoxypropanoic acid or its derivatives.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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